2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
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Overview
Description
The compound “2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile” is a derivative of chromene, a heterocyclic compound, with a methoxyphenyl group and an acetonitrile group attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy .Scientific Research Applications
Synthesis of Novel Crown Ethers
Research has explored the synthesis of novel crown ethers using derivatives similar to "2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile". Specifically, compounds with structures akin to this chemical were used to prepare 3-phenyl chromenone-crown ethers, which are compounds combining the crown ether moiety with chromenone. These synthesized compounds exhibited selective cation binding properties, which are crucial for applications in ion recognition and molecular sensing. Such studies are pivotal for advancing the design of new materials with specific ion binding capabilities (Bulut & Erk, 2001).
Investigation of Solvolysis Reactions
Solvolysis reactions involving compounds structurally related to "this compound" have been studied to understand the mechanisms underlying nucleophilic addition and rearrangement processes. These reactions provide insights into the behavior of complex organic molecules in various solvents, contributing to the broader understanding of reaction kinetics and molecular transformations. Such research is fundamental in organic chemistry, offering a basis for developing new synthetic methodologies and improving existing ones (Jia et al., 2002).
Antibacterial Activity of Synthesized Derivatives
The synthesis and evaluation of new derivatives based on the core structure of "this compound" have shown promising antibacterial properties. These studies are crucial for discovering new antibacterial agents, especially in the face of growing antibiotic resistance. By synthesizing and testing various derivatives, researchers aim to identify compounds with potent antibacterial activity against a range of pathogenic bacteria (Behrami & Dobroshi, 2019).
Development of Catalytic Systems
Research into novel catalytic systems using components structurally related to "this compound" has led to the creation of efficient catalysts for Michael addition reactions. These reactions are fundamental in organic synthesis, allowing for the construction of complex molecules from simpler precursors. The development of new catalysts can lead to more sustainable and efficient chemical processes, with wide-ranging applications in pharmaceuticals, materials science, and beyond (Alonzi et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .
Biochemical Pathways
The compound may be involved in various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could affect the synthesis or breakdown of certain molecules within the cell .
Pharmacokinetics
They may be metabolized by liver enzymes and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. It could potentially alter cellular functions, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its interaction with its targets .
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-21-16-5-3-2-4-13(16)15-11-23-17-10-12(22-9-8-19)6-7-14(17)18(15)20/h2-7,10-11H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJZTTIERDRQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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